molecular formula C9H8O4 B7766512 cis-Caffeic acid CAS No. 4361-87-9

cis-Caffeic acid

Cat. No.: B7766512
CAS No.: 4361-87-9
M. Wt: 180.16 g/mol
InChI Key: QAIPRVGONGVQAS-RQOWECAXSA-N
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Description

cis-Caffeic acid: is an organic compound known as 3,4-dihydroxy cinnamic acid. It is a naturally occurring phenolic acid found in various plants and vegetables. This compound is characterized by its two functional groups: phenolic hydroxyl and acrylic acid . It is widely studied for its physiological activities and potential health benefits.

Scientific Research Applications

Mechanism of Action

Caffeic acid can affect various diseases such as cancer, diabetes, atherosclerosis, Alzheimer’s disease, or bacterial and viral infections . It inhibits estrogen receptor expression and PKB/Akt signaling in ER-positive cell lines .

Safety and Hazards

Caffeic acid is suspected of causing cancer and damaging fertility or the unborn child . It also causes serious eye irritation and may cause respiratory irritation .

Future Directions

Caffeic acid exhibits various health advantages that are linked with its anti-oxidant functions and implicated in the therapy and prevention of disease progression of inflammatory diseases and cancer . The current research focuses on CA’s chemical, physical, and pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Caffeic acid can be synthesized through various methods. One common approach is the modified Wittig reaction, which is used to construct unsaturated carbon-carbon bonds. This reaction is typically performed in an aqueous medium at 90°C. The presence of unprotected hydroxyl groups in the phenyl ring can influence the reaction yields .

Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources through the shikimic acid pathway. This biosynthetic pathway involves the deamination of phenylalanine to cinnamic acid, which is then transformed into this compound .

Chemical Reactions Analysis

Types of Reactions: cis-Caffeic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s phenolic hydroxyl and acrylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters and amides .

Comparison with Similar Compounds

cis-Caffeic acid is often compared with other phenolic acids, such as:

These compounds share similar biological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its applications and effects.

Properties

IUPAC Name

(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-RQOWECAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis-Caffeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003501
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4361-87-9
Record name cis-Caffeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003501
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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